

A Comparative Thermodynamic Analysis of Chlorobenzonitrile Isomers

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A comprehensive thermodynamic study of the three chlorobenzonitrile isomers—2-chlorobenzonitrile, 3-chlorobenzonitrile, and 4-chlorobenzonitrile—reveals key differences in their energetic and phase-change behaviors. These differences, primarily driven by the position of the chlorine substituent on the benzene ring, have significant implications for their application in research, drug development, and materials science. This guide provides a detailed comparison of their thermodynamic properties, supported by experimental data.

Comparative Thermodynamic Data

The standard molar enthalpies of formation, sublimation, vaporization, and fusion for the three isomers of chlorobenzonitrile are summarized in the tables below. These values were determined using a combination of rotating-bomb combustion calorimetry, Knudsen effusion technique, and differential scanning calorimetry (DSC).

Table 1: Standard Molar Enthalpies of Formation and Sublimation at 298.15 K

Compound	ΔfH°m(cr) (kJ·mol- 1)	ΔsubH°m (kJ·mol- 1)	ΔfH°m(g) (kJ·mol-1)
2-Chlorobenzonitrile	98.7 ± 2.4	78.9 ± 0.8	177.6 ± 2.5
3-Chlorobenzonitrile	88.5 ± 2.0	83.3 ± 0.8	171.8 ± 2.2
4-Chlorobenzonitrile	86.8 ± 1.6	88.3 ± 0.9	175.1 ± 1.8



Data sourced from a comprehensive study on chlorobenzonitrile isomers.[1][2][3]

Table 2: Phase Transition Temperatures and Enthalpies

Compound	Tfus/K	ΔfusH°m (kJ·mol-1)	Tboil/K	ΔvapH°m (kJ·mol-1)
2- Chlorobenzonitril e	317.8	17.5 ± 0.4	480.15	53.5
3- Chlorobenzonitril e	313-314	20.3 ± 0.5	-	-
4- Chlorobenzonitril e	370	23.1 ± 0.6	496.15	51.9

Fusion data from a detailed thermodynamic investigation.[1][3] Boiling points and vaporization enthalpies are from the NIST WebBook.[4]

Experimental Protocols

The experimental determination of the thermodynamic properties of chlorobenzonitrile isomers involved several key techniques:

Rotating-Bomb Combustion Calorimetry: The standard molar enthalpies of formation in the crystalline state were determined from the standard molar energies of combustion. These energies were measured using a rotating-bomb calorimeter. The combustion of the chlorobenzonitrile isomers was carried out in oxygen at a pressure of 3.04 MPa. A specified mass of the compound was ignited in a silica crucible with a cotton thread fuse. The bomb was rotated during the experiment to ensure a complete and uniform reaction. The energy equivalent of the calorimeter was determined from the combustion of benzoic acid.

Knudsen Effusion Technique: The vapor pressures of the solid isomers were measured as a function of temperature using the mass-loss Knudsen effusion technique. A sample of the compound was placed in an effusion cell with a small orifice. The cell was heated to a specific







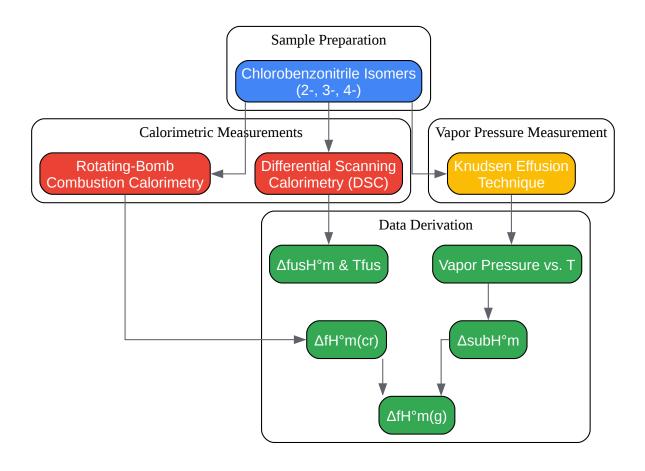
temperature in a high vacuum. The rate of mass loss of the sample due to effusion through the orifice was measured. The vapor pressure was then calculated from the rate of mass loss, the area of the orifice, and the temperature. The standard molar enthalpies of sublimation were derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[1][2][3]

Differential Scanning Calorimetry (DSC): The temperatures and enthalpies of fusion were determined using a differential scanning calorimeter. Samples were sealed in aluminum pans and heated at a constant rate. The heat flow to the sample was monitored and compared to that of an empty reference pan. The melting temperature was taken as the extrapolated onset temperature of the melting peak, and the enthalpy of fusion was determined by integrating the peak area.[1][2][3] DSC was also instrumental in identifying the two polymorphic forms of 4-chlorobenzonitrile.[1][2][3]

Experimental Workflow

The following diagram illustrates the experimental workflow for the comprehensive thermodynamic study of chlorobenzonitrile isomers.





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Caption: Experimental workflow for the thermodynamic study of chlorobenzonitrile isomers.

Structure-Property Relationships

The observed thermodynamic differences can be attributed to the varying strengths of intermolecular interactions in the crystalline state, which are influenced by the position of the chlorine atom. The CN···Cl intermolecular interactions are notably weaker in **2-chlorobenzonitrile**, which is reflected in its lower enthalpy of sublimation compared to the other two isomers.[1][2][3] In contrast, the stronger intermolecular forces in 4-chlorobenzonitrile contribute to its higher melting point and enthalpy of sublimation. The study also highlighted the existence of two polymorphic forms for 4-chlorobenzonitrile, a phenomenon investigated



through DSC.[1][2][3] The entropic effects due to pseudosymmetry in the crystalline packing of **2-chlorobenzonitrile** were also evaluated.[1][2][3]

These findings provide a solid foundation for understanding and predicting the behavior of these compounds in various applications, from crystal engineering to the design of new pharmaceutical and agrochemical agents.

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